molecular formula C6H2Cl2FNaO2S B13197379 Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate

Cat. No.: B13197379
M. Wt: 251.04 g/mol
InChI Key: WAXQIEMXJFADHJ-UHFFFAOYSA-M
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Description

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H2Cl2FNaO2S. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonate group attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate typically involves the sulfonation of 2,4-dichloro-3-fluorobenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds .

Scientific Research Applications

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is unique due to the combination of chlorine, fluorine, and sulfonate groups on the benzene ring. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C6H2Cl2FNaO2S

Molecular Weight

251.04 g/mol

IUPAC Name

sodium;2,4-dichloro-3-fluorobenzenesulfinate

InChI

InChI=1S/C6H3Cl2FO2S.Na/c7-3-1-2-4(12(10)11)5(8)6(3)9;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

WAXQIEMXJFADHJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1S(=O)[O-])Cl)F)Cl.[Na+]

Origin of Product

United States

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